![molecular formula C11H16N2O2 B15357068 5-[(5-Methylpyridin-2-yl)amino]pentanoic acid](/img/structure/B15357068.png)
5-[(5-Methylpyridin-2-yl)amino]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(5-Methylpyridin-2-yl)amino]pentanoic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a pyridine ring substituted with a methyl group at the 5-position, which is further connected to an amino group and a pentanoic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(5-Methylpyridin-2-yl)amino]pentanoic acid typically involves the following steps:
Formation of 5-Methylpyridin-2-ylamine: This intermediate can be synthesized through the reduction of 5-methylpyridine-2-carboxylic acid.
Amination Reaction: The 5-methylpyridin-2-ylamine is then reacted with pentanoic acid chloride to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amination reactions using continuous flow reactors to ensure efficiency and consistency. The reaction conditions are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-[(5-Methylpyridin-2-yl)amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2).
Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Formation of this compound nitro derivative.
Reduction: Formation of this compound amine derivative.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-[(5-Methylpyridin-2-yl)amino]pentanoic acid is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to naturally occurring molecules allows it to interact with biological targets.
Medicine: In the medical field, this compound is being explored for its therapeutic properties. It may serve as a precursor for drugs targeting various diseases, including inflammation and cancer.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in the synthesis of various commercial products.
Mecanismo De Acción
The mechanism by which 5-[(5-Methylpyridin-2-yl)amino]pentanoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the desired outcome.
Comparación Con Compuestos Similares
5-[(4-Methylpyridin-2-yl)amino]pentanoic acid: Similar structure but with a methyl group at the 4-position of the pyridine ring.
5-[(3-Methylpyridin-2-yl)amino]pentanoic acid: Similar structure but with a methyl group at the 3-position of the pyridine ring.
5-[(2-Methylpyridin-2-yl)amino]pentanoic acid: Similar structure but with a methyl group at the 2-position of the pyridine ring.
Uniqueness: 5-[(5-Methylpyridin-2-yl)amino]pentanoic acid is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and biological activity. This distinct structure allows it to interact differently with biological targets compared to its analogs.
Propiedades
Fórmula molecular |
C11H16N2O2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
5-[(5-methylpyridin-2-yl)amino]pentanoic acid |
InChI |
InChI=1S/C11H16N2O2/c1-9-5-6-10(13-8-9)12-7-3-2-4-11(14)15/h5-6,8H,2-4,7H2,1H3,(H,12,13)(H,14,15) |
Clave InChI |
YHRFFSJSSQJEQL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)NCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl [4-chloro-2-(3-thienyl)phenyl]acetate](/img/structure/B15356988.png)

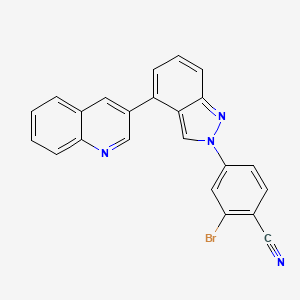
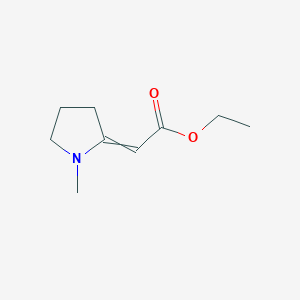
![3-[(2-Fluorophenyl)methoxymethyl]pyrrolidine](/img/structure/B15357010.png)
![[3-(Bromomethyl)oxiran-2-yl]methyl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B15357016.png)
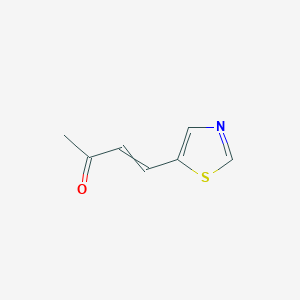

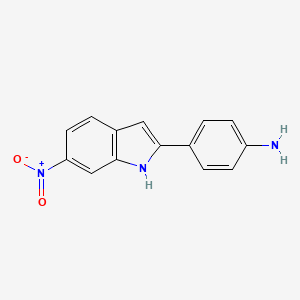
![Methyl 7-(2-methylphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15357044.png)
![3-(6-Methylpyridazin-3-yl)pyrazolo[1,5-a]pyridine](/img/structure/B15357048.png)
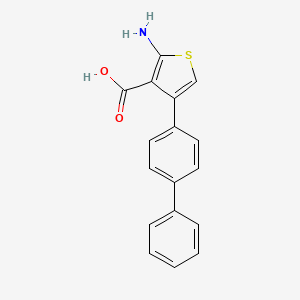
![7-benzoyl-1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid](/img/structure/B15357061.png)
